7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Overview
Description
7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines an imidazo[1,5-a]pyrazine core with a 4-methoxybenzyl substituent, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with a suitable diketone or ketoester, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological and chemical properties .
Scientific Research Applications
7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where cholinergic deficits are observed, such as in Alzheimer’s disease .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in the substituents attached to the pyrazine ring.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another related compound with a fused-ring structure, used in energetic materials.
Uniqueness: 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable scaffold for drug development .
Properties
CAS No. |
1075728-83-4 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C14H17N3O/c1-18-14-4-2-12(3-5-14)9-16-6-7-17-11-15-8-13(17)10-16/h2-5,8,11H,6-7,9-10H2,1H3 |
InChI Key |
ZORCBEYHICEHHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C=NC=C3C2 |
Origin of Product |
United States |
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